molecular formula C10H13N5O3 B096039 3-(2-Deoxy-beta-D-erythro-pentofuranosyl)-3H-purin-6-amine CAS No. 19046-84-5

3-(2-Deoxy-beta-D-erythro-pentofuranosyl)-3H-purin-6-amine

Cat. No. B096039
CAS RN: 19046-84-5
M. Wt: 251.24 g/mol
InChI Key: MSOJDYLXMZCMKC-RRKCRQDMSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(2-Deoxy-beta-D-erythro-pentofuranosyl)-3H-purin-6-amine, also known as 2'-deoxyadenosine, is a nucleoside that plays an essential role in DNA synthesis. It is composed of a purine base (adenine) and a deoxyribose sugar, which is a component of DNA.

Mechanism Of Action

2'-deoxyadenosine functions as a building block for DNA synthesis. It is incorporated into DNA during replication and repair processes. It forms hydrogen bonds with thymine, which is the complementary base in DNA. This base pairing is crucial for maintaining the integrity of the DNA molecule.
Biochemical and Physiological Effects:
2'-deoxyadenosine has several biochemical and physiological effects. It is essential for DNA synthesis and repair, and its absence can lead to DNA damage and mutations. It can also affect cell proliferation and differentiation. Additionally, it has been shown to have antiviral and anticancer properties.

Advantages And Limitations For Lab Experiments

The advantages of using 2'-deoxyadenosine in lab experiments include its high yield during synthesis, its availability, and its use as a marker for DNA damage and repair studies. However, its limitations include its potential toxicity at high concentrations and its instability in solution.

Future Directions

There are several future directions for research involving 2'-deoxyadenosine. One area of interest is its potential use as an anticancer agent. It has been shown to induce apoptosis in cancer cells and inhibit tumor growth. Another area of interest is its use as a precursor for the synthesis of modified nucleosides and nucleotides with unique properties. Additionally, its role in DNA damage and repair processes is still not fully understood and requires further investigation.
In conclusion, 2'-deoxyadenosine is a crucial molecule in DNA synthesis and repair processes. Its synthesis method is efficient, and it has several scientific research applications. Its mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research on 2'-deoxyadenosine could lead to the development of new treatments for cancer and other diseases.

Synthesis Methods

The synthesis of 2'-deoxyadenosine involves the reaction between adenine and 2-deoxy-D-ribose. The reaction takes place in the presence of a catalyst, such as trifluoroacetic acid or sulfuric acid. The resulting product is purified using chromatography techniques. The yield of the synthesis process is typically high, making it an efficient method for producing 2'-deoxyadenosine.

Scientific Research Applications

2'-deoxyadenosine is widely used in scientific research, including molecular biology, biochemistry, and genetics. It is used as a substrate for enzymes involved in DNA synthesis, such as DNA polymerases. It is also used as a marker for DNA damage and repair studies. Additionally, it is used as a precursor for the synthesis of other nucleosides and nucleotides.

properties

CAS RN

19046-84-5

Product Name

3-(2-Deoxy-beta-D-erythro-pentofuranosyl)-3H-purin-6-amine

Molecular Formula

C10H13N5O3

Molecular Weight

251.24 g/mol

IUPAC Name

(2R,3S,5R)-2-(hydroxymethyl)-5-(6-imino-7H-purin-3-yl)oxolan-3-ol

InChI

InChI=1S/C10H13N5O3/c11-9-8-10(13-3-12-8)15(4-14-9)7-1-5(17)6(2-16)18-7/h3-7,11,16-17H,1-2H2,(H,12,13)/t5-,6+,7+/m0/s1

InChI Key

MSOJDYLXMZCMKC-RRKCRQDMSA-N

Isomeric SMILES

C1[C@@H]([C@H](O[C@H]1N2C=NC(=C3C2=NC=N3)N)CO)O

SMILES

C1C(C(OC1N2C=NC(=N)C3=C2N=CN3)CO)O

Canonical SMILES

C1C(C(OC1N2C=NC(=C3C2=NC=N3)N)CO)O

Origin of Product

United States

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